
4-(dimethylamino)-N-methoxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a derivative of 4-dimethylaminophenol and 4-(Dimethylamino)cinnamaldehyde , which are organic compounds known for their applications in various fields.
Synthesis Analysis
While specific synthesis methods for “4-(dimethylamino)-N-methoxy-N-methylbenzamide” are not available, similar compounds such as DOST crystals have been synthesized using a spontaneous nucleation method .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like single-crystal XRD . The HOMO–LUMO orbital diagram and molecular electrostatic potential (ESP) surface are often drawn for these analyses .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various processes. For instance, the protonation degree of DMAP derivatives has been found to significantly vary with temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using techniques like INS spectroscopy and periodic DFT calculations . The hybridization state of the X atom in X-CH3 seems to play a key role in determining the methyl torsional frequency .科学的研究の応用
Synthesis and Reactivity in Organic Chemistry : Brennan, Donnelly, and Detty (2003) demonstrated the use of derivatives of this compound in the synthesis of selenoxanthones, which are important in organic chemistry for their potential applications in various reactions (Brennan, Donnelly, & Detty, 2003).
Chemical Education and Amide Bond Formation : Withey and Bajic (2015) described an educational procedure using a related compound, COMU, for teaching amide bond formation, a fundamental concept in organic chemistry (Withey & Bajic, 2015).
Development of Chemosensors : Heying, Nandi, Bortoluzzi, and Machado (2015) explored the use of related compounds in developing anionic chromogenic chemosensors, particularly for detecting cyanide, highlighting its potential in environmental monitoring and safety applications (Heying, Nandi, Bortoluzzi, & Machado, 2015).
Photovoltaic Application : Wu, Shan, Li, Song, and Zhu (2016) investigated a dimethylamino substituted tetraphenylethylene derivative for use in perovskite solar cells, indicating its potential in renewable energy technologies (Wu, Shan, Li, Song, & Zhu, 2016).
Synthesis of Carboxamide Derivatives : Deady, Rodemann, Zhuang, Baguley, and Denny (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines starting from a compound with a similar structure, contributing to the field of medicinal chemistry (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Nonlinear Optical Studies : Naseema, Sujith, Manjunatha, Kalluraya, Umesh, and Rao (2010) explored the nonlinear optical properties of certain hydrazones, one of which included a dimethylamino phenyl substituent, showing the potential of these compounds in optical device applications (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).
Methylation Reactions in Organic Synthesis : Selva, Tundo, and Perosa (2003) investigated the use of dimethyl carbonate as a methylating agent of functionalized anilines, including aminobenzamides, demonstrating its relevance in organic synthesis (Selva, Tundo, & Perosa, 2003).
作用機序
Target of Action
Compounds with similar structures, such as 4-(dimethylamino)benzoic acid, have been found to interact with targets like the replicase polyprotein 1ab and orf1a polyprotein in sars-cov . Another structurally related compound, 4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide, has been shown to target Histone deacetylase 8 in humans .
Biochemical Pathways
For instance, 4-(dimethylamino)benzoic acid has been implicated in the synthesis of folate by bacteria, plants, and fungi .
Pharmacokinetics
A study on a structurally related compound, diethyl (4-(dimethylamino)-2,5-dihydro-2,5-dioxo-1-phenyl-1h-pyrrol-3-yl) (hydroxy)methylphosphonate derivatives, showed that these molecules exhibited desired physicochemical properties needed for oral bioavailability .
Action Environment
A study on a structurally related compound, 4-dimethylamino-4’-cyanodiphenylacetylene, found that the efficacy of photo-initiated intramolecular charge transfer (ict) processes can be improved by modifying the extent of π-conjugation, relative orientation/twists of the donor/acceptor entities, and polarity of the environment .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(dimethylamino)-N-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-12(2)10-7-5-9(6-8-10)11(14)13(3)15-4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFYMUUKKNAXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N(C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


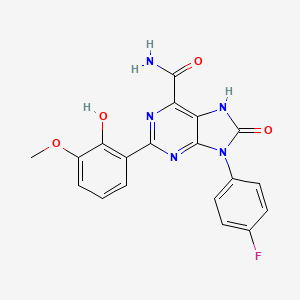
![3-(4-chlorophenyl)-2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B2769326.png)
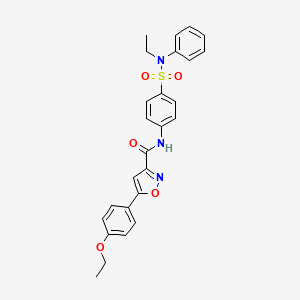
![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2769329.png)

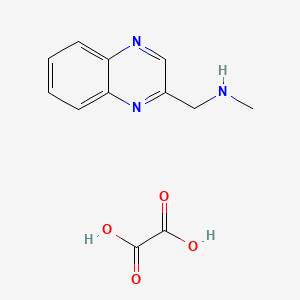
![2-methoxyethyl N-[[4-(4-chlorobenzoyl)phenyl]carbamoyl]carbamate](/img/structure/B2769334.png)
![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2769335.png)
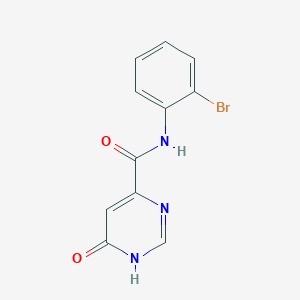
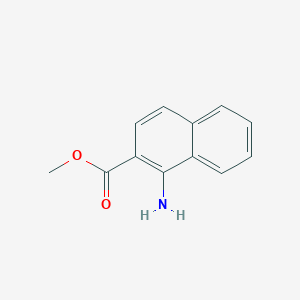
![(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-butyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2769342.png)
![N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pentanamide](/img/structure/B2769345.png)
![N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide](/img/structure/B2769346.png)